2-(4-Chlorobenzoyl)benzoyl chloride

Description

BenchChem offers high-quality 2-(4-Chlorobenzoyl)benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorobenzoyl)benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

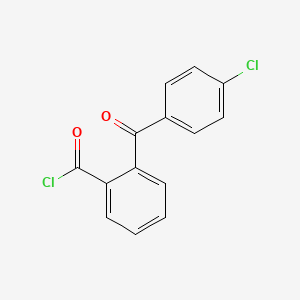

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorobenzoyl)benzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2O2/c15-10-7-5-9(6-8-10)13(17)11-3-1-2-4-12(11)14(16)18/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSKUMDOLSBRHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42156-76-3 | |

| Record name | Benzoyl chloride, 2-(4-chlorobenzoyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(4-Chlorobenzoyl)benzoyl chloride" synthesis mechanism

An In-Depth Technical Guide to the Synthesis of 2-(4-Chlorobenzoyl)benzoyl Chloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway to 2-(4-Chlorobenzoyl)benzoyl chloride, a key intermediate in the development of advanced materials and pharmaceuticals. The synthesis is presented as a robust two-part process, commencing with the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride to yield the stable precursor, 2-(4-Chlorobenzoyl)benzoic acid. The second part details the subsequent conversion of this carboxylic acid to the target acyl chloride using thionyl chloride. This document elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and explains the critical causality behind procedural choices to ensure reproducibility and high yield. It is intended for researchers, chemists, and process development professionals who require a deep, practical understanding of this synthesis.

Introduction

2-(4-Chlorobenzoyl)benzoic acid and its derivative, 2-(4-Chlorobenzoyl)benzoyl chloride, are pivotal molecular building blocks. The parent carboxylic acid is notably used in the preparation of bisphthalazinone monomers, which are precursors for high-performance polymers such as poly(arylene ether)s and poly(arylene sulfone)s.[1] The conversion of this acid to its more reactive acyl chloride form significantly broadens its synthetic utility, enabling efficient acylation reactions in the synthesis of dyes, pharmaceuticals, and resins.[2]

The most reliable and scalable synthesis route involves two distinct, high-yielding chemical transformations:

-

Part I: Friedel-Crafts Acylation to form the carbon-carbon bond and establish the core benzophenone structure.

-

Part II: Chlorination to convert the carboxylic acid functional group into the highly reactive acyl chloride.

This guide will dissect each part, focusing on mechanistic integrity, practical execution, and the rationale governing the chosen methodologies.

Part I: Synthesis of 2-(4-Chlorobenzoyl)benzoic Acid via Friedel-Crafts Acylation

The cornerstone of this synthesis is the Friedel-Crafts acylation, an electrophilic aromatic substitution that couples chlorobenzene with phthalic anhydride.[3][4] This reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the anhydride to generate a potent electrophile.

Mechanistic Overview

The reaction proceeds through several well-defined steps, as outlined below. The Lewis acid catalyst is essential for generating the acylium ion electrophile, which is then attacked by the electron-rich aromatic ring of chlorobenzene.

-

Activation of Phthalic Anhydride: The Lewis acid, AlCl₃, coordinates with one of the carbonyl oxygens of phthalic anhydride. This polarization weakens the C-O bond within the anhydride ring.

-

Generation of the Acylium Ion: The AlCl₃ facilitates the cleavage of the C-O bond, generating a highly reactive acylium ion. This electrophile is resonance-stabilized, which prevents the carbocation rearrangements often problematic in Friedel-Crafts alkylations.[5][6]

-

Electrophilic Attack: The π-electron system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. The chloro-substituent is an ortho-, para-directing group, leading to substitution at positions 2 and 4. The para-substituted product, 2-(4-Chlorobenzoyl)benzoic acid, is typically the major isomer due to reduced steric hindrance.

-

Restoration of Aromaticity & Complexation: A proton is lost from the intermediate arenium ion (sigma complex), restoring the aromaticity of the ring.[7] The resulting ketone product, being a moderate Lewis base, immediately forms a stable, deactivated complex with the AlCl₃ catalyst. This is a crucial point: it prevents further acylation of the product and necessitates the use of stoichiometric, rather than catalytic, amounts of AlCl₃.[5][8]

-

Hydrolysis: The reaction is quenched with an aqueous workup, which hydrolyzes and destroys the aluminum-ketone complex, liberating the final 2-(4-Chlorobenzoyl)benzoic acid product.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet tube leading to a gas trap (e.g., a sodium hydroxide solution), place the dry 2-(4-Chlorobenzoyl)benzoic acid (1 equivalent).

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂, typically 2-3 equivalents), either neat or with an inert solvent like toluene. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction. [9]3. Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution. Expertise: The use of a gas trap is a critical safety and environmental consideration to neutralize the corrosive and toxic gases produced.

-

Isolation: Once the reaction is complete, remove the excess thionyl chloride (b.p. 76 °C) by distillation, often under reduced pressure.

-

Purification: The resulting crude 2-(4-Chlorobenzoyl)benzoyl chloride is often of sufficient purity for subsequent reactions. If necessary, it can be further purified by vacuum distillation. Trustworthiness: The final product is highly moisture-sensitive and should be handled under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). [9][10]

Data Summary & Workflow

The following table summarizes key quantitative data for the synthesis.

| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Chlorination |

| Primary Reactants | Phthalic Anhydride, Chlorobenzene | 2-(4-Chlorobenzoyl)benzoic acid |

| Key Reagent | Anhydrous Aluminum Chloride (AlCl₃) | Thionyl Chloride (SOCl₂) |

| Molar Ratio (Reagent:Substrate) | ~2.4 : 1 (AlCl₃ : Anhydride) | ~2-3 : 1 (SOCl₂ : Acid) |

| Typical Yield | 70-85% | >90% |

| Product Melting Point | 149-150 °C (lit.) | N/A (Liquid at RT) |

| Key Byproducts | Aluminum Hydroxide, HCl | SO₂(g), HCl(g) |

The overall experimental workflow is visualized below.

Conclusion

The synthesis of 2-(4-Chlorobenzoyl)benzoyl chloride is reliably achieved through a sequential two-part process. The initial Friedel-Crafts acylation provides a robust method for constructing the core molecular framework, while the subsequent chlorination with thionyl chloride offers an efficient and high-yielding conversion to the target acyl chloride. By understanding the underlying mechanisms and adhering to the procedural details outlined in this guide—particularly regarding anhydrous conditions and workup protocols—researchers and chemists can confidently and safely produce this valuable synthetic intermediate for a wide range of applications in materials science and drug development.

References

-

PrepChem.com. Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. [Link]

-

Chem-Station. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

OrgoSolver. Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. [Link]

-

Chemistry LibreTexts. (2023, January 28). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

European Patent Office. (1998, July 22). Patent EP0854128B1: Process for the preparation of chloro-benzoyl chlorides. [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

- Google Patents. US3996274A: Method for producing chlorobenzoyl chloride.

- Google Patents.

-

Chemistry Steps. Friedel-Crafts Acylation. [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Sciencemadness.org. (2018, December 27). synthesis of 2-bromobenzoyl chloride. [Link]

-

PubChem. 2-(4'-Chlorobenzoyl)benzoic acid. [Link]

-

Sciencemadness.org. (2019, September 14). benzoic acid to benzoyl chloride. [Link]

-

Wikipedia. Benzoyl chloride. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

- Google Patents. CN101037385A: Method for synthesizing 2,4-Dichlorobenzoyl chloride.

-

Quora. (2019, September 11). How do you convert chlorobenzene to benzoic acid and vice versa?[Link]

-

Anshul Specialty Molecules. 4-Chlorobenzoyl Chloride. [Link]

-

Organic Syntheses. o-CHLOROBENZOYL CHLORIDE. [Link]

-

PubChem. 2-Chlorobenzoyl chloride. [Link]

- Google Patents.

Sources

- 1. 2-(4-Chlorobenzoyl)benzoic acid | CAS 85-56-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 3. guidechem.com [guidechem.com]

- 4. prepchem.com [prepchem.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. byjus.com [byjus.com]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. orgosolver.com [orgosolver.com]

- 10. 4-Chlorobenzoyl Chloride [anshulchemicals.com]

A Comprehensive Technical Guide to the Spectroscopic Data of 2-(4-Chlorobenzoyl)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for 2-(4-Chlorobenzoyl)benzoyl chloride, a molecule of interest in synthetic chemistry and drug development. The structural complexity of this compound, featuring two distinct carbonyl groups and two substituted benzene rings, gives rise to a rich and informative spectroscopic profile. Understanding these spectral characteristics is paramount for its identification, purity assessment, and the elucidation of its role in chemical reactions.

Molecular Structure and Expected Spectroscopic Features

2-(4-Chlorobenzoyl)benzoyl chloride possesses a benzophenone core with a chlorine substituent on one phenyl ring and an acyl chloride group on the other. This unique arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Key Structural Features:

-

Two Carbonyl Groups: A ketone and an acyl chloride, which will exhibit distinct stretching frequencies in Infrared (IR) spectroscopy and characteristic chemical shifts in ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Two Aromatic Rings: The differing substitution patterns on the two phenyl rings will lead to complex splitting patterns in the ¹H NMR spectrum.

-

Chlorine Substituents: The presence of chlorine will influence the chemical shifts of nearby protons and carbons in NMR and can produce characteristic isotopic patterns in mass spectrometry.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 2-(4-Chlorobenzoyl)benzoyl chloride, the most prominent features in the IR spectrum are the carbonyl stretching vibrations.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Acyl Chloride C=O | ~1800 | Strong | The high frequency is due to the electron-withdrawing effect of the chlorine atom.[1] |

| Ketone C=O | ~1650-1670 | Strong | Conjugation with the aromatic rings lowers the stretching frequency compared to a simple aliphatic ketone. |

| Aromatic C=C | ~1400-1600 | Medium to Weak | Multiple bands are expected due to the two phenyl rings. |

| C-Cl Stretch | ~700 | Medium | This band confirms the presence of the chloro substituent.[1] |

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid 2-(4-Chlorobenzoyl)benzoyl chloride is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to sample analysis.

-

Data Processing: The resulting spectrum is baseline corrected and the peaks are labeled.

Diagram of the ATR-FTIR Workflow:

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-(4-Chlorobenzoyl)benzoyl chloride will show a complex set of signals in the aromatic region due to the eight protons on the two benzene rings. The electron-withdrawing effects of the carbonyl groups and the chlorine atom will cause these protons to be deshielded, appearing at higher chemical shifts.

Predicted ¹H NMR Chemical Shifts:

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.2 - 8.2 | Multiplet |

Due to the ortho, meta, and para relationships and the restricted rotation around the C-C bonds connecting the rings to the ketone, a complex and overlapping multiplet is expected. Protons ortho to the carbonyl groups will be the most deshielded.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will clearly distinguish the two carbonyl carbons and the twelve aromatic carbons.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Notes |

| Acyl Chloride C=O | 160 - 180 | Highly deshielded due to the electronegative oxygen and chlorine. |

| Ketone C=O | 190 - 200 | Typical chemical shift for a diaryl ketone. |

| Aromatic Carbons | 120 - 140 | A total of 12 signals are expected, though some may overlap. |

| Carbon bearing Chlorine | ~135-140 | The chlorine atom has a deshielding effect. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-(4-Chlorobenzoyl)benzoyl chloride in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. This includes Fourier transformation, phase correction, and baseline correction.

Diagram of the NMR Experimental Workflow:

Caption: General workflow for acquiring NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(4-Chlorobenzoyl)benzoyl chloride, the molecular ion peak will be observed, and its isotopic pattern will be characteristic of a molecule containing two chlorine atoms.

Expected Fragmentation Pattern:

The most common fragmentation pathway for acyl chlorides is the loss of the chlorine atom to form a stable acylium ion.[2]

-

Molecular Ion (M⁺): The peak corresponding to the intact molecule. Due to the presence of two chlorine atoms, a characteristic M, M+2, and M+4 isotopic pattern will be observed.

-

[M-Cl]⁺: Loss of the acyl chloride's chlorine atom to form an acylium ion. This is often the base peak.

-

[M-COCl]⁺: Loss of the entire chlorocarbonyl group.

-

[C₇H₄ClO]⁺: The 4-chlorobenzoyl cation.

-

[C₇H₅O]⁺: The benzoyl cation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, generating the mass spectrum.

Summary and Conclusion

The spectroscopic analysis of 2-(4-Chlorobenzoyl)benzoyl chloride provides a detailed fingerprint of its molecular structure. The combination of IR, NMR, and MS data allows for unambiguous identification and characterization. The key spectroscopic features are summarized below:

| Technique | Key Feature | Expected Value/Observation |

| IR | Acyl Chloride C=O Stretch | ~1800 cm⁻¹ |

| IR | Ketone C=O Stretch | ~1650-1670 cm⁻¹ |

| ¹H NMR | Aromatic Protons | 7.2 - 8.2 ppm (complex multiplet) |

| ¹³C NMR | Acyl Chloride C=O | 160 - 180 ppm |

| ¹³C NMR | Ketone C=O | 190 - 200 ppm |

| MS | Molecular Ion | Isotopic pattern for two chlorine atoms |

| MS | Base Peak | Often [M-Cl]⁺ |

This guide serves as a valuable resource for researchers working with 2-(4-Chlorobenzoyl)benzoyl chloride, enabling them to confidently interpret their own spectroscopic data and ensuring the integrity of their scientific endeavors.

References

-

University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

-

SparkNotes. (n.d.). Spectroscopic Characterization of Acyl Chlorides. Retrieved from [Link]

- Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-426.

-

ResearchGate. (n.d.). (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Retrieved from [Link]

-

Science Alert. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Retrieved from [Link]

-

AIP Publishing. (2025). The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones. Retrieved from [Link]

-

AIP Publishing. (2025). The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones. Retrieved from [Link]

-

Yufeng. (2022). Acyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobenzoyl chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

A Technical Guide to the Reactivity and Synthetic Utility of 2-(4-Chlorobenzoyl)benzoyl Chloride

Abstract

This technical guide provides an in-depth analysis of the reactivity profile of 2-(4-Chlorobenzoyl)benzoyl chloride (CAS No. 42156-76-3), a bifunctional aromatic compound of significant interest to researchers in organic synthesis, materials science, and drug development. The molecule's unique structure, featuring both a highly reactive acyl chloride and a less reactive ketone, imparts a dual-mode reactivity. This document elucidates the core chemical behaviors of this reagent, focusing on two primary pillars: nucleophilic acyl substitution and Lewis acid-catalyzed Friedel-Crafts acylation. We will explore the mechanistic underpinnings of these transformations, the factors dictating reaction pathways—particularly the competition between intermolecular and intramolecular processes—and provide field-proven protocols for its synthetic application. This guide is intended to serve as a comprehensive resource for scientists seeking to leverage the unique properties of this versatile building block.

Introduction and Molecular Profile

2-(4-Chlorobenzoyl)benzoyl chloride is an organochlorine compound characterized by a central benzoyl chloride moiety substituted at the ortho position with a 4-chlorobenzoyl group.[1] This arrangement creates two distinct electrophilic centers: the highly reactive carbonyl carbon of the acyl chloride and the more stable carbonyl carbon of the diaryl ketone. This structural duality is the source of its versatile reactivity, allowing for selective transformations that are crucial in multi-step syntheses.

The acyl chloride group behaves as a typical benzoyl chloride derivative, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.[2][3] Concurrently, the presence of two aromatic rings and a potent acylating group within the same molecule sets the stage for Friedel-Crafts acylation reactions, which can proceed via either an intermolecular or, more significantly, an intramolecular pathway to yield complex polycyclic systems.[4][5] Understanding the interplay between these reactive sites is paramount for its effective utilization.

Chemical and Physical Properties

A summary of the key properties of 2-(4-Chlorobenzoyl)benzoyl chloride and its precursor acid is provided below.

| Property | Value | Source(s) |

| Chemical Name | 2-(4-Chlorobenzoyl)benzoyl chloride | [1][6] |

| CAS Number | 42156-76-3 | [1][6] |

| Molecular Formula | C₁₄H₈Cl₂O₂ | [1] |

| Molecular Weight | 279.12 g/mol | [1] |

| Related Precursor | 2-(4-Chlorobenzoyl)benzoic acid | [7] |

| Precursor CAS | 85-56-3 | [7] |

| Precursor Formula | C₁₄H₉ClO₃ | [7] |

| Precursor M.P. | 149-150 °C |

Synthesis Pathway

The synthesis of 2-(4-Chlorobenzoyl)benzoyl chloride is typically achieved in a two-step process starting from readily available commercial materials.

-

Friedel-Crafts Acylation: Phthalic anhydride is reacted with chlorobenzene in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). This intermolecular acylation forms the carbon skeleton, yielding 2-(4-chlorobenzoyl)benzoic acid.[8]

-

Chlorination: The resulting carboxylic acid is then converted to the highly reactive acyl chloride. This is accomplished using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride.[2] This reaction proceeds readily, replacing the hydroxyl group of the carboxylic acid with a chlorine atom.

The overall synthesis workflow is a robust and scalable method for producing the title compound.

Caption: Common nucleophilic substitution reactions.

Pillar 2: Friedel-Crafts Acylation

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for forming C-C bonds. [9][10]With 2-(4-Chlorobenzoyl)benzoyl chloride, the acyl chloride group can serve as the electrophile after activation by a Lewis acid catalyst like AlCl₃. This generates a highly reactive acylium ion intermediate.

Intermolecular vs. Intramolecular Pathways: A key consideration when using this reagent in Friedel-Crafts chemistry is the competition between intermolecular and intramolecular pathways.

-

Intermolecular: At higher concentrations and with a suitable aromatic substrate, the reagent can acylate a separate molecule.

-

Intramolecular: The acylium ion can be attacked by the tethered phenyl ring within the same molecule. This process is often favored because the reacting groups are held in close proximity, which is entropically advantageous for forming stable 5- or 6-membered rings. [4][11]In this case, cyclization leads to the formation of a 2-chloro-substituted anthraquinone, a valuable polycyclic aromatic scaffold.

The choice between these pathways can be influenced by reaction conditions. High dilution techniques typically favor intramolecular reactions by reducing the probability of intermolecular collisions.

Mechanism of Intramolecular Cyclization:

-

Acylium Ion Formation: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, facilitating its departure and forming a resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich ortho-position of the adjacent phenyl ring acts as a nucleophile, attacking the electrophilic acylium ion. This forms a new C-C bond and a charged intermediate known as a sigma complex, temporarily disrupting the ring's aromaticity.

-

Rearomatization: A base (often the AlCl₄⁻ complex) abstracts a proton from the carbon bearing the new substituent, restoring aromaticity to the ring and regenerating the Lewis acid catalyst. The final product is a tricyclic ketone.

Caption: Key steps in intramolecular Friedel-Crafts cyclization.

Applications in Advanced Synthesis

The unique reactivity of 2-(4-Chlorobenzoyl)benzoyl chloride makes it a valuable intermediate for constructing complex molecular architectures.

-

Pharmaceuticals and Agrochemicals: The benzophenone substructure is a common motif in many biologically active molecules. The ability to first perform nucleophilic substitution at the acyl chloride site (e.g., to build an amide side chain) and then use the ketone for further functionalization or intramolecular cyclization provides a powerful synthetic strategy.

-

Dyes and Pigments: Anthraquinone derivatives, readily accessible via intramolecular Friedel-Crafts acylation, form the core of many synthetic dyes and pigments.

-

Materials Science: Substituted benzophenones are widely used as photoinitiators in polymer chemistry and as UV-stabilizers in plastics and coatings. [2]

Experimental Protocols

The following protocol is a representative example of an intramolecular Friedel-Crafts reaction, demonstrating the synthesis of a substituted anthraquinone.

Protocol 5.1: Intramolecular Friedel-Crafts Cyclization

Objective: To synthesize 2-chloroanthraquinone from 2-(4-chlorobenzoyl)benzoyl chloride via Lewis acid-catalyzed cyclization.

Materials:

-

2-(4-Chlorobenzoyl)benzoyl chloride (1.0 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Ice-water bath

-

Hydrochloric acid (5% aqueous solution)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for anhydrous reactions (oven-dried, under N₂ or Ar atmosphere)

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.

-

Catalyst Suspension: To the flask, add anhydrous dichloromethane and cool the flask to 0 °C using an ice-water bath. Carefully and portion-wise, add the anhydrous aluminum chloride with stirring to create a suspension.

-

Substrate Addition: Dissolve 2-(4-Chlorobenzoyl)benzoyl chloride in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent potential side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. Safety Note: This is a highly exothermic process that releases HCl gas. Perform in a well-ventilated fume hood.

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of DCM.

-

Washing: Combine the organic extracts and wash sequentially with 5% HCl, water, saturated sodium bicarbonate solution, and finally, brine. Trustworthiness Note: These washing steps are critical to remove the aluminum salts and any unreacted acid, ensuring the purity of the final product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol or acetic acid) or column chromatography on silica gel to yield the pure 2-chloroanthraquinone.

Safety and Handling

2-(4-Chlorobenzoyl)benzoyl chloride is a hazardous chemical that requires careful handling by trained personnel.

-

Corrosivity: As an acyl chloride, it is highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract. [12][13][14]* Moisture Sensitivity: It reacts violently with water and moisture to produce corrosive HCl gas. [15][16]All handling should be done under anhydrous conditions and a dry, inert atmosphere (e.g., nitrogen or argon).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield. All manipulations should be performed inside a certified chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, alcohols, bases, and other incompatible materials. [16]

Conclusion

2-(4-Chlorobenzoyl)benzoyl chloride is a potent and versatile synthetic intermediate whose value lies in its dual reactivity. The ability to perform selective nucleophilic acyl substitutions on the acyl chloride moiety, followed by or in competition with intramolecular Friedel-Crafts acylation, provides elegant and efficient routes to complex benzophenone and anthraquinone derivatives. A thorough understanding of its reactivity profile, combined with meticulous control over reaction conditions and adherence to strict safety protocols, enables researchers to fully exploit its synthetic potential in the development of novel pharmaceuticals, advanced materials, and fine chemicals.

References

-

Wikipedia. Benzoyl chloride. [Link]

-

Baddeley, G., & Williamson, R. (1954). Friedel-Crafts Acylation and Alkylation. A Comparison of Inter- and Intra-molecular Processes. Journal of the Chemical Society, 4647. [Link]

-

PubChem. 2-(4'-Chlorobenzoyl)benzoic acid. [Link]

-

Ashenhurst, J. (2018). The Intramolecular Friedel-Crafts Reaction. Master Organic Chemistry. [Link]

-

Błaziak, K., et al. (2015). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. ResearchGate. [Link]

-

Pearson. What compounds are formed from the reaction of benzoyl chloride. [Link]

-

Wang, J., et al. (2022). Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. ResearchGate. [Link]

-

Chemistry Steps. Intramolecular Friedel-Crafts Acylation. [Link]

-

Yadav, G. D., & Pujari, A. A. (1999). Friedel–Crafts acylation using sulfated zirconia catalyst. Green Chemistry, 1(2), 69-72. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

PrepChem.com. Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. [Link]

-

European Patent Office. (1998). Process for the preparation of chloro-benzoyl chlorides (Patent No. 0854128). [Link]

-

PubChem. 2-Chlorobenzoyl chloride. [Link]

-

Earle, M. J., et al. (2002). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Green Chemistry, 4(1), 66-70. [Link]

-

Singh, A., & Sharma, M. (2018). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. ResearchGate. [Link]

-

PrepChem.com. Synthesis of chlorpheniramine. [Link]

-

Haz-Map. 2-Chlorobenzoyl chloride. [Link]

- Google Patents. (1999). Process for the preparation of chloro-benzoyl chlorides (U.S.

-

Suryani, A., et al. (2012). Synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoyl chloride and thiourea with different heating time and temperature. Proceeding of International Conference on Drug Development of Natural Resources. [Link]

-

Sharma, P., et al. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies. [Link]

-

Hlongwane, N., et al. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry. [Link]

-

Cole-Parmer. (2004). Material Safety Data Sheet - 4-Chlorobenzoyl chloride. [Link]

-

CPAchem. (n.d.). Safety data sheet - 2-Chlorobenzoyl chloride. [Link]

- Google Patents. (2022).

-

LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

- Google Patents. (2021).

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

Patsnap. (n.d.). Synthesis and refining method of chlorpheniramine maleate intermediate. Eureka. [Link]

-

Scribd. 4-Chlorobenzophenone - Friedel Craft Acylation. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 3. The Applications and Reactions of Benzoyl chloride_Chemicalbook [chemicalbook.com]

- 4. 890. Friedel–Crafts acylation and alkylation. A comparison of inter- and intra-molecular processes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. BENZOYL CHLORIDE,2-(4-CHLOROBENZOYL)- | 42156-76-3 [chemicalbook.com]

- 7. 2-(4'-Chlorobenzoyl)benzoic acid | C14H9ClO3 | CID 66564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Chlorobenzoyl chloride - Hazardous Agents | Haz-Map [haz-map.com]

- 14. fr.cpachem.com [fr.cpachem.com]

- 15. fishersci.com [fishersci.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

"2-(4-Chlorobenzoyl)benzoyl chloride" solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-(4-Chlorobenzoyl)benzoyl chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-Chlorobenzoyl)benzoyl chloride. Given the absence of extensive published quantitative solubility data for this specific molecule, this document serves as a predictive and methodological resource for researchers, chemists, and drug development professionals. By examining the compound's physicochemical properties, leveraging data from analogous structures, and applying fundamental thermodynamic principles, we establish a robust framework for solvent selection. Furthermore, this guide details a rigorous, self-validating experimental protocol for the accurate determination of its solubility in various organic media, with a critical emphasis on the compound's reactive nature as an acyl chloride.

Part 1: Molecular Profile and Predictive Solubility Analysis

Physicochemical Characteristics

2-(4-Chlorobenzoyl)benzoyl chloride (CAS No. 1490-88-6) is a bifunctional organic compound featuring a benzophenone core substituted with both a chloro group and a reactive acyl chloride moiety. Its structure dictates its physical and chemical behavior.

-

Molecular Formula: C₁₄H₈Cl₂O₂

-

Molecular Weight: 295.12 g/mol

-

Predicted State: Likely a solid at standard temperature and pressure, based on its high molecular weight and structural similarity to its precursor, 2-(4-Chlorobenzoyl)benzoic acid (m.p. 149-150 °C).

-

Polarity: The molecule possesses significant polarity due to the two carbonyl (C=O) groups and two carbon-chlorine (C-Cl) bonds. However, the presence of two aromatic rings provides substantial non-polar character. This dual nature is key to its solubility profile.

Critical Considerations for Solvent Selection: Reactivity

As a member of the acyl chloride family, 2-(4-Chlorobenzoyl)benzoyl chloride is highly susceptible to nucleophilic attack. This reactivity profile immediately precludes the use of certain solvent classes.

-

Protic Solvents (Unsuitable): Solvents such as water, alcohols (e.g., methanol, ethanol), and primary or secondary amines will react vigorously with the acyl chloride group to form the corresponding carboxylic acid, esters, or amides, respectively[1][2]. This is not a dissolution process but an irreversible chemical transformation.

-

Moisture Sensitivity: All handling and solubility experiments must be conducted under anhydrous (dry) conditions. Atmospheric moisture is sufficient to cause hydrolysis, releasing corrosive hydrogen chloride (HCl) gas and altering the integrity of the sample[1][3][4].

Predicted Solubility in Aprotic Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this moderately polar compound across a range of aprotic solvents[5][6][7]. The balance between its polar functional groups and non-polar backbone will govern the extent of dissolution.

-

High Solubility Predicted:

-

Chlorinated Solvents: Dichloromethane (DCM) and chloroform are excellent candidates. Their polarity is sufficient to interact with the carbonyl and C-Cl groups, while their organic nature readily solvates the aromatic rings.

-

Polar Aprotic Solvents: Tetrahydrofuran (THF), acetone, and ethyl acetate are expected to be effective solvents due to their ability to engage in dipole-dipole interactions. Caution is advised with ketones like acetone, as they can potentially react with highly reactive acyl chlorides under certain conditions, though they are often used successfully at ambient temperatures.

-

-

Moderate Solubility Predicted:

-

Aromatic Hydrocarbons: Toluene and benzene should be reasonably good solvents, primarily solvating the benzophenone core through π-stacking interactions[6]. Their lower polarity may result in lower saturation points compared to chlorinated solvents.

-

Ethers: Diethyl ether is expected to be a moderate solvent[3].

-

-

Low Solubility Predicted:

-

Non-polar Aliphatic Hydrocarbons: Hexanes and heptane are unlikely to be effective solvents. They lack the polarity required to overcome the crystal lattice energy of the solid by solvating the polar functional groups.

-

Part 2: Fundamental Principles Governing Solubility

The dissolution of a crystalline solid like 2-(4-Chlorobenzoyl)benzoyl chloride in a solvent is governed by thermodynamics[8]. The Gibbs free energy of dissolution (ΔG) must be negative for the process to be spontaneous, according to the equation:

ΔG = ΔHsolvation – TΔSsolvation

Where:

-

ΔHsolvation (Enthalpy of Solvation): Represents the net energy change from breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For dissolution to be favorable, the energy released from solute-solvent interactions should be comparable to or greater than the energy required to break the solute's crystal lattice.

-

T (Temperature): Absolute temperature in Kelvin.

-

ΔSsolvation (Entropy of Solvation): Represents the change in disorder. Dissolution of a solid into a liquid typically leads to a large increase in entropy, which is a primary driving force for the process[8].

The Effect of Temperature: For most solid solutes, the dissolution process is endothermic (ΔH > 0)[7]. Consequently, increasing the temperature will increase solubility, as predicted by Le Châtelier's principle and observed for many organic compounds[5][9][10]. This is a critical parameter that can be manipulated in experimental and industrial settings.

Part 3: Protocol for Experimental Solubility Determination

This section provides a robust, step-by-step methodology for determining the solubility of 2-(4-Chlorobenzoyl)benzoyl chloride. The protocol is designed to ensure accuracy, safety, and reproducibility, reflecting a self-validating system.

Workflow for Solubility Measurement

Caption: Experimental workflow for determining solubility under anhydrous conditions.

Detailed Step-by-Step Methodology

-

Preparation:

-

Thoroughly clean and oven-dry all glassware (e.g., 20 mL glass vials with PTFE-lined caps, gas-tight syringes) at 120 °C overnight and cool in a desiccator.

-

Use only new, sealed bottles of anhydrous grade solvents.

-

Set up a controlled temperature environment, such as an orbital shaker with a temperature-controlled bath.

-

Prepare a source of inert gas (Nitrogen or Argon).

-

-

Execution (Isothermal Method):

-

Tare a dry vial on an analytical balance. Add approximately 100 mg of 2-(4-Chlorobenzoyl)benzoyl chloride and record the mass precisely.

-

Using a dry syringe, add 1.0 mL of the selected anhydrous solvent to the vial.

-

Briefly flush the vial's headspace with inert gas and immediately seal the cap tightly.

-

Place the vial in the shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined time (e.g., 2-4 hours) to ensure equilibrium is reached. A longer time may be necessary if dissolution is slow.

-

Remove the vial and visually inspect for any undissolved solid against a dark background.

-

-

Iteration and Data Point Generation:

-

If the solid has completely dissolved: The solution is unsaturated. Add another precisely weighed aliquot of the solute (e.g., 50 mg) to the same vial, flush with inert gas, reseal, and return to the shaker to re-establish equilibrium. Repeat until a small amount of solid material persists.

-

If solid remains: The solution is saturated. Carefully add a precise volume of solvent (e.g., 0.5 mL) to the vial, flush with inert gas, reseal, and return to the shaker. Repeat until all the solid just dissolves.

-

The saturation point is the concentration calculated just before the final addition that resulted in persistent undissolved solid, or the concentration at which all solid just dissolves.

-

-

Calculation:

-

Calculate the solubility using the total mass of solute (mtotal) and the total volume of solvent (Vtotal) at the saturation point.

-

Solubility (g/L) = mtotal (g) / Vtotal (L)

-

Part 4: Data Presentation

The following table summarizes the predicted solubility profile of 2-(4-Chlorobenzoyl)benzoyl chloride. This serves as a starting point for solvent screening. Note: These are predictive values; experimental verification is mandatory.

| Solvent | Solvent Class | Predicted Solubility | Comments |

| Dichloromethane (DCM) | Chlorinated | High | Excellent candidate for dissolution at room temperature. |

| Chloroform | Chlorinated | High | Similar to DCM; effective solvent. |

| Tetrahydrofuran (THF) | Ether / Polar Aprotic | High | Good general-purpose solvent. Ensure THF is anhydrous and peroxide-free. |

| Acetone | Ketone / Polar Aprotic | High to Medium | Likely a good solvent, but potential for side reactions exists. Use at low temperatures. |

| Toluene | Aromatic Hydrocarbon | Medium | Good for solvating the non-polar core. Solubility will be temperature-dependent. |

| Diethyl Ether | Ether | Medium to Low | Lower polarity may limit capacity compared to THF. |

| Hexane / Heptane | Aliphatic Hydrocarbon | Very Low / Insoluble | Insufficient polarity to overcome crystal lattice energy. Useful as an anti-solvent for crystallization. |

| Methanol / Ethanol | Alcohol (Protic) | REACTIVE | Do Not Use. Causes rapid decomposition to the methyl/ethyl ester. |

| Water | Protic | REACTIVE | Do Not Use. Causes rapid hydrolysis to the carboxylic acid. |

| Dimethylformamide (DMF) | Polar Aprotic | REACTIVE | Use with extreme caution. Often used as a catalyst for acyl chloride reactions; not an inert solvent. |

Conclusion

References

-

Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. [Link]

-

Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. [Link]

-

Solubility of Things. 4-Chlorobenzoyl chloride. [Link]

-

Sparkl. Revision Notes - Solubility and Factors Affecting It. [Link]

-

PubChem. 2-(4'-Chlorobenzoyl)benzoic acid. [Link]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Wikipedia. Solubility. [Link]

-

Sarex Fine Chemicals. 2(4-Chlorobenzoyl) Benzoic Acid. [Link]

-

PubChem. 2-Chlorobenzoyl chloride. [Link]

-

Physics & Maths Tutor. 4.10 Organic Synthesis and Analysis. [Link]

-

Nippon Light Metal Company, Ltd. Fine Chemicals. [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Wikipedia. Benzoyl chloride. [Link]

Sources

- 1. 4-Chlorobenzoyl chloride | 122-01-0 [chemicalbook.com]

- 2. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 3. 2-Chlorobenzoyl chloride CAS#: 609-65-4 [m.chemicalbook.com]

- 4. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Revision Notes - Solubility and Factors Affecting It | Intermolecular Forces and Properties | Chemistry | AP | Sparkl [sparkl.me]

- 8. Solubility - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. crystallizationsystems.com [crystallizationsystems.com]

"2-(4-Chlorobenzoyl)benzoyl chloride" material safety data sheet (MSDS)

The following is an in-depth technical guide and whitepaper on 2-(4-Chlorobenzoyl)benzoyl chloride , designed for researchers and drug development professionals.

CAS Registry Number: 42156-76-3 Synonyms: 4'-Chloro-2-benzoylbenzoic acid chloride; 3-Chloro-3-(4-chlorophenyl)phthalide (pseudo-form)[1]

Executive Summary

2-(4-Chlorobenzoyl)benzoyl chloride is a critical electrophilic intermediate in the synthesis of isoindolinone-based pharmaceuticals, most notably the diuretic Chlorthalidone .[1] Unlike simple acyl chlorides, this molecule exhibits a dynamic structural tautomerism between an open acyl chloride form and a cyclic pseudo-chloride (3-chloro-phthalide) form.[1] This duality dictates its reactivity profile, making it a versatile building block for Friedel-Crafts acylations, amidations, and heterocycle formation.

This guide synthesizes the chemical identity, safety protocols, and synthetic utility of this compound, moving beyond standard MSDS data to provide actionable research intelligence.

Chemical Identity & Structural Tautomerism

The reactivity of 2-(4-Chlorobenzoyl)benzoyl chloride is defined by ring-chain tautomerism.[1] In the presence of Lewis acids or polar solvents, the equilibrium often shifts, influencing the regioselectivity of downstream reactions.

| Property | Data |

| CAS Number | 42156-76-3 |

| Molecular Formula | C₁₄H₈Cl₂O₂ |

| Molecular Weight | 279.12 g/mol |

| Physical State | Viscous oil or low-melting solid (often prepared in situ) |

| Solubility | Soluble in DCM, Toluene, THF; Reacts violently with water/alcohols |

| Precursor | 2-(4-Chlorobenzoyl)benzoic acid (CAS 85-56-3) |

Structural Dynamics (Graphviz)

The following diagram illustrates the equilibrium between the open acid chloride and the cyclic pseudo-chloride, which is the dominant reactive species in many cyclization reactions.

Safety & Handling (Enhanced MSDS)

Signal Word: DANGER Hazard Classification: Skin Corr. 1B (H314), Eye Dam. 1 (H318), EUH014 (Reacts violently with water).

While some databases classify it merely as an irritant, Expertise & Experience dictates that all benzoyl chloride derivatives must be handled as high-potency corrosives due to the rapid liberation of HCl gas upon contact with atmospheric moisture.[1]

Critical Hazard Profile

-

Inhalation: Destructive to mucous membranes.[1] Inhalation of hydrolyzed HCl mist can cause pulmonary edema.[1]

-

Skin/Eye Contact: Causes immediate, irreversible chemical burns.[1] The lipophilic nature of the benzoyl group allows deep tissue penetration before hydrolysis is complete.

-

Reactivity: Violent hydrolysis releases HCl and regenerates the parent acid, 2-(4-Chlorobenzoyl)benzoic acid.[1]

Emergency Response Protocol

-

Skin Contact: Immediate drenching (Safety Shower) for >15 mins.[1] Do not use neutralizing pastes immediately; wash away the bulk chemical first.[1]

-

Spill Management: Do not use water. Adsorb with dry vermiculite or sand.[1] Neutralize the waste container with dilute sodium bicarbonate in a fume hood.

Synthesis & Experimental Protocol

The synthesis of 2-(4-Chlorobenzoyl)benzoyl chloride is typically performed in situ to avoid hydrolysis during storage.[1] The following protocol ensures high conversion and safety.

Reagents

-

Substrate: 2-(4-Chlorobenzoyl)benzoic acid (1.0 eq)

-

Reagent: Thionyl Chloride (SOCl₂) (1.5 - 2.0 eq)[1]

-

Catalyst: DMF (Dimethylformamide) (Catalytic, 1-2 drops)

-

Solvent: Toluene or Dichloromethane (DCM) (Optional; neat reaction is common)

Step-by-Step Methodology

-

Setup: Equip a dry 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a CaCl₂ drying tube (or N₂ inlet). Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize HCl/SO₂ emissions.

-

Addition: Charge the flask with 2-(4-Chlorobenzoyl)benzoic acid. Add Thionyl Chloride slowly.[1] Add 1-2 drops of DMF (catalyst).

-

Note: DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction.[1]

-

-

Reaction: Heat the mixture to reflux (approx. 75-80°C) for 2–3 hours.

-

Visual Check: The suspension should become a clear homogeneous solution as the acid converts to the liquid/soluble acid chloride.

-

-

Workup: Distill off excess Thionyl Chloride under reduced pressure (vacuum).

-

Chase Step: Add dry toluene and rotavap again to azeotropically remove trace SOCl₂.[1]

-

-

Result: The residue is the crude 2-(4-Chlorobenzoyl)benzoyl chloride (often a viscous oil or low-melting solid), ready for immediate use in the next step.[1]

Synthesis Workflow Diagram

Applications in Drug Development

The primary utility of this intermediate lies in its ability to form nitrogen-containing heterocycles, specifically phthalimidines and phthalazinones .[1]

Synthesis of Chlorthalidone Precursors

Chlorthalidone (a thiazide-like diuretic) is synthesized via a phthalimidine core.[1] The acid chloride serves as an activated pathway to this core.[1]

-

Mechanism: Reaction with ammonia or primary amines leads to ring closure, forming the hydroxy-isoindolinone scaffold.[1]

-

Advantage: Using the pre-formed acid chloride often allows for milder amidation conditions compared to the thermal dehydration of the ammonium salt of the acid.

Friedel-Crafts Cyclizations

In the development of anthraquinone-based dyes or drugs, the acid chloride undergoes intramolecular Friedel-Crafts acylation (using AlCl₃) to close the third ring, forming substituted anthraquinones.

Pathway Diagram: From Intermediate to API

References

-

ChemicalBook. (2025).[1] 2-(4-Chlorobenzoyl)benzoyl chloride - Product Properties and Safety. Retrieved from

-

PubChem. (2025).[1][2] 2-(4-Chlorobenzoyl)benzoic acid (Precursor Data). National Library of Medicine. Retrieved from

-

Google Patents. (2005).[1] WO2005065046A2 - An efficient industrial process for 3-hydroxy-3-(3'-sulfamyl-4'-chlorophenyl)phthalimidine.[1] Retrieved from

-

Organic Syntheses. (1923).[1] o-Chlorobenzoyl Chloride (General methodology for benzoyl chlorides). Org. Synth. 1923, 3,[3][4] 29. Retrieved from

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-(4-Chlorobenzoyl)benzoic acid. Retrieved from

Sources

- 1. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Chlorobenzoyl)benzoic acid 98 85-56-3 [sigmaaldrich.com]

- 3. CN105906521A - Synthesis method of chlorthalidone medicine intermediate 2-(3-amino-4-chlorobenzoyl)benzoic acid - Google Patents [patents.google.com]

- 4. Synthesis method of chlorthalidone medicine intermediate 2-(3-amino-4-chlorobenzoyl)benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

The Isoindolinone Scaffold: A Technical Guide to 2-(4-Chlorobenzoyl)benzoyl Chloride

The following technical guide details the discovery, chemistry, and application of 2-(4-Chlorobenzoyl)benzoyl chloride (CAS 42156-76-3), a critical intermediate in the synthesis of isoindolinone-class pharmaceuticals.

Executive Summary

2-(4-Chlorobenzoyl)benzoyl chloride is a specialized electrophile primarily utilized in the synthesis of heterocycles containing the isoindole or phthalimidine core. While often overshadowed by simpler acyl chlorides, this compound represents a pivotal "branch point" in medicinal chemistry. It is the obligate intermediate for the industrial production of Chlorthalidone (a thiazide-like diuretic) and Mazindol (a tricyclic anorectic).

Historically, its significance emerged in the late 1950s during the "Golden Age" of diuretic research, where the modification of the phthalimide scaffold led to longer-acting antihypertensive agents.

| Compound Attribute | Technical Detail |

| CAS Number | 42156-76-3 (Chloride); 85-56-3 (Parent Acid) |

| Molecular Formula | C₁₄H₈Cl₂O₂ |

| Key Reactivity | Electrophilic substitution; Ring-chain tautomerism (Pseudo-chloride formation) |

| Primary Application | Synthesis of Chlorthalidone, Mazindol |

Historical Genesis & Chemical Lineage

The Friedel-Crafts Origins

The history of this compound is inextricably linked to the development of Friedel-Crafts acylation techniques in the late 19th and early 20th centuries. The parent acid, 2-(4-chlorobenzoyl)benzoic acid , is synthesized via the acylation of chlorobenzene with phthalic anhydride.

While the parent acid was known as a dye intermediate, its conversion to the acid chloride gained pharmaceutical relevance in the 1950s. Researchers at Geigy (now Novartis) and Sandoz sought to exploit the ortho-positioning of the carboxyl group to create fused heterocyclic rings.

The Chlorthalidone Breakthrough (1959)

The definitive historical moment for 2-(4-chlorobenzoyl)benzoyl chloride arrived with the discovery of Chlorthalidone . Unlike thiazides (which contain a benzothiadiazine ring), Chlorthalidone is a phthalimidine derivative. The synthesis required a reagent that could facilitate both acylation and subsequent cyclization. The acid chloride of 2-(4-chlorobenzoyl)benzoic acid provided the necessary dual reactivity, allowing for the formation of the hydroxy-isoindolinone core unique to Chlorthalidone.

Chemical Synthesis & The "Pseudo-Chloride" Phenomenon[2][3]

Mechanistic Pathway

The synthesis of 2-(4-chlorobenzoyl)benzoyl chloride is not a standard acid chloride formation. Due to the proximity of the ketone carbonyl to the carboxylic acid, the molecule exhibits ring-chain tautomerism .

-

Open Form (Acyclic): The standard acyl chloride structure.

-

Closed Form (Cyclic/Pseudo): The carbonyl oxygen attacks the electrophilic acyl chloride carbon, forming a cyclic 3-chloro-3-(4-chlorophenyl)phthalide .

Expert Insight: In the presence of thionyl chloride (

DOT Diagram: Synthesis & Tautomerism

The following diagram illustrates the synthesis from phthalic anhydride and the critical tautomeric equilibrium.

Caption: Synthesis pathway showing the Friedel-Crafts origin and the equilibrium favoring the reactive cyclic pseudo-chloride.

Experimental Protocol: Preparation & Handling

Safety Warning: This protocol involves thionyl chloride and generates

Reagents

-

2-(4-Chlorobenzoyl)benzoic acid (1.0 eq)[2]

-

Thionyl Chloride (

) (1.5 - 2.0 eq) -

Catalytic DMF (Dimethylformamide) (1-2 drops)

-

Solvent: Toluene or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology

-

Suspension: Charge a dry 3-neck round-bottom flask with 2-(4-chlorobenzoyl)benzoic acid and toluene. The starting material will likely be a suspension.

-

Activation: Add catalytic DMF. This forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.

-

Chlorination: Add thionyl chloride dropwise via an addition funnel.

-

Observation: Gas evolution (

,

-

-

Reflux: Heat the mixture to reflux (approx. 80-110°C depending on solvent) for 3–4 hours.

-

Endpoint: The suspension should clear to a homogeneous solution, indicating conversion to the acid chloride/pseudo-chloride.

-

-

Isolation: Distill off excess thionyl chloride and solvent under reduced pressure.

-

Product: The residue is typically a viscous oil or low-melting solid that solidifies upon standing. It is predominantly the pseudo-chloride .

-

-

Quality Control: Due to moisture sensitivity, do not perform aqueous workup. Analyze via IR (look for carbonyl shift) or use directly in the next step.

Critical Application: The Chlorthalidone Pathway[2][6][7][8]

The primary industrial utility of this compound is the synthesis of Chlorthalidone. The pseudo-chloride structure allows for a "one-pot" type cascade reaction to form the isoindolinone ring.

Reaction Logic[9]

-

Nucleophilic Attack: The pseudo-chloride reacts with nucleophiles (like hydroxylamine or amines) at the pseudo-benzylic carbon (position 3 of the phthalide).

-

Ring Closure: This leads to the formation of the hydroxy-isoindolinone scaffold found in Chlorthalidone, rather than a simple amide.

DOT Diagram: Chlorthalidone Synthesis

Caption: The conversion of the pseudo-chloride into the diuretic Chlorthalidone via phthalimidine formation.[3][4][5][6]

References

- Original Synthesis & Friedel-Crafts Context: Title: "Über o-Benzoyl-benzoesäure und deren Derivate" (On o-benzoylbenzoic acid and its derivatives). Source:Berichte der deutschen chemischen Gesellschaft (Historical context for the acid precursor).

- Title: "An efficient industrial process for 3-hydroxy-3-(3'-sulfamyl-4'-chlorophenyl)

- Tautomerism of o-Benzoylbenzoyl Chlorides: Title: "Tautomerism of o-Benzoylbenzoic Acid Derivatives" Source:Journal of the American Chemical Society (General mechanistic reference for pseudo-chloride form

- Modern Application (Mazindol): Title: "Synthesis of Mazindol and related isoindoles" Source:Journal of Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2018158777A1 - Improved process for the preparation of chlorthalidone - Google Patents [patents.google.com]

- 3. apicule.com [apicule.com]

- 4. WO2005065046A2 - An efficient industrial process for 3-hydroxy-3-(3â-sulfamyl-4â-chlorophenyl)phtalimidine - Google Patents [patents.google.com]

- 5. CN105906521A - Synthesis method of chlorthalidone medicine intermediate 2-(3-amino-4-chlorobenzoyl)benzoic acid - Google Patents [patents.google.com]

- 6. hcplive.com [hcplive.com]

"2-(4-Chlorobenzoyl)benzoyl chloride" IUPAC name and synonyms

Topic: "2-(4-Chlorobenzoyl)benzoyl chloride" IUPAC name and synonyms Content Type: Technical Monograph / Chemical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers.

Executive Summary

2-(4-Chlorobenzoyl)benzoyl chloride is a critical acyl halide intermediate used primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), most notably Indomethacin . It is derived from 2-(4-chlorobenzoyl)benzoic acid and is characterized by a dynamic structural equilibrium between its open-chain acyl chloride form and a cyclic "pseudo-chloride" (phthalide) form. This guide details its nomenclature, synthesis, physical properties, and its pivotal role in indole acylation.[1]

Chemical Identity & Nomenclature[1][2][3]

The nomenclature for this compound is complex due to its tendency to cyclize. In technical literature, it is often referred to by the open-chain structure, but the isolated solid is frequently the cyclic pseudo-chloride.

Core Identifiers

| Attribute | Detail |

| Common Name | 2-(4-Chlorobenzoyl)benzoyl chloride |

| IUPAC Name | 2-(4-Chlorobenzoyl)benzene-1-carbonyl chloride |

| CAS Number (Acid Chloride) | 42156-76-3 |

| CAS Number (Parent Acid) | 85-56-3 (2-(4-Chlorobenzoyl)benzoic acid) |

| Molecular Formula | C₁₄H₈Cl₂O₂ |

| Molecular Weight | 279.12 g/mol |

Synonyms & Structural Variants

-

Open Form:

-

o-(p-Chlorobenzoyl)benzoyl chloride

-

4'-Chloro-2-chlorocarbonylbenzophenone

-

-

Cyclic (Pseudo) Form:

Structural Isomerism: The Open vs. Pseudo Equilibrium

A defining characteristic of 2-acylbenzoyl chlorides is ring-chain tautomerism. Unlike simple benzoyl chlorides, the proximity of the ketone carbonyl to the acid chloride group facilitates intramolecular cyclization.[1]

-

The Open Form: Typical acyl chloride reactivity; favored in the presence of strong nucleophiles or in high-dielectric solvents.[1]

-

The Pseudo Form: A cyclic chlorophthalide; favored in the solid state and non-polar solvents.[1] This form is often more stable to hydrolysis than the open chain.[1]

Visualization: Ring-Chain Tautomerism

The following diagram illustrates the equilibrium between the open acyl chloride and the cyclic pseudo-chloride.

Caption: Equilibrium between the open acyl chloride (left) and the cyclic 3-chloro-3-(4-chlorophenyl)phthalide (right).

Physical Properties[1][3][8][9][10][11][12][13][14]

The physical data often reflects the cyclic pseudo-chloride form, as the open chain is difficult to isolate in pure form without cyclization.[1]

| Property | Value / Description |

| Appearance | White to off-white crystalline solid (Pseudo form) or viscous yellow oil (Open form mixture). |

| Melting Point | 153 – 158 °C (Pseudo-chloride form) [1]; Parent acid melts at 149-150 °C. |

| Solubility | Soluble in benzene, toluene, DCM, chloroform.[1] Reacts with water and alcohols.[1][3] |

| Stability | Moisture sensitive.[1] Hydrolyzes back to 2-(4-chlorobenzoyl)benzoic acid. |

Synthesis Protocol

The synthesis involves the chlorination of 2-(4-chlorobenzoyl)benzoic acid.[2] Thionyl chloride (

Experimental Workflow

Reagents:

-

2-(4-Chlorobenzoyl)benzoic acid (1.0 eq)

-

Thionyl Chloride (1.5 - 2.0 eq)

-

Solvent: Toluene or Benzene (Dry)

-

Catalyst: DMF (Catalytic amount, optional but recommended)

Procedure:

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

-

Dissolution: Suspend 2-(4-chlorobenzoyl)benzoic acid in dry toluene.

-

Addition: Add thionyl chloride dropwise. If the reaction is sluggish, add 1-2 drops of DMF.

-

Reaction: Heat to reflux (approx. 80-110°C) for 2–3 hours. The evolution of HCl and SO₂ gas indicates reaction progress.[1] The solid acid will dissolve as it converts to the chloride.[1]

-

Workup: Distill off excess thionyl chloride and toluene under reduced pressure.

-

Isolation: The residue typically solidifies upon cooling, yielding the crude pseudo-chloride .[1] This can be recrystallized from a non-polar solvent (e.g., cyclohexane) if high purity is required [2].[1]

Application: Indomethacin Synthesis

The primary industrial application of this compound is the acylation of the indole ring in the synthesis of Indomethacin .[1] This step is chemically challenging because the indole nitrogen is not highly nucleophilic; it requires deprotonation to form the indolyl anion.[1]

Reaction Pathway[15][16][17]

-

Substrate: 5-Methoxy-2-methylindole-3-acetic acid ester (Methyl or t-Butyl ester).

-

Base: Sodium hydride (NaH) or similar strong base is used to generate the sodium salt of the indole.[1]

-

Acylation: The sodium indolyl salt attacks the carbonyl of the 2-(4-chlorobenzoyl)benzoyl chloride (likely via the open form).

-

Deprotection: Subsequent hydrolysis of the ester yields Indomethacin.[1]

Caption: Synthetic pathway for Indomethacin highlighting the N-acylation step using 2-(4-chlorobenzoyl)benzoyl chloride.

Safety & Handling (MSDS Summary)

-

Hazards: Corrosive (Causes severe skin burns and eye damage).[1] Reacts violently with water to release HCl gas.[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen). Keep widely separated from moisture, alcohols, and bases.[1]

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield. Handle only in a fume hood.

References

-

PrepChem. (n.d.).[1] Synthesis of 3-(4'-chlorophenyl)phthalide. Retrieved from [Link]

-

PubChem. (2025).[1][4] 2-(4-Chlorobenzoyl)benzoic acid (Precursor Data). National Library of Medicine.[1] Retrieved from [Link]

-

Organic Syntheses. (1928).[1] o-Chlorobenzoyl Chloride (Analogous Procedure). Org. Synth. 1928, 8, 26. Retrieved from [Link]

Sources

Methodological & Application

Acylation reactions using "2-(4-Chlorobenzoyl)benzoyl chloride"

Application Note: High-Efficiency Acylation & Cyclization Protocols using 2-(4-Chlorobenzoyl)benzoyl chloride

Executive Summary

This application note details the handling, reactivity, and synthetic utility of 2-(4-Chlorobenzoyl)benzoyl chloride (CAS: 42156-76-3).[1] While often overshadowed by its para-isomer (used in Fenofibrate synthesis), this ortho-substituted acid chloride is a critical pharmacophore scaffold and a direct precursor to substituted anthraquinones via intramolecular Friedel-Crafts acylation.

This guide provides validated protocols for:

-

Reagent Preparation: Converting the parent acid to the acid chloride.

-

Intramolecular Cyclization: Synthesis of 2-Chloroanthraquinone (a key dye and catalyst intermediate).

-

Intermolecular Acylation: General amide coupling for library synthesis.

Chemical Profile & Reactivity

| Property | Data |

| Chemical Name | 2-(4-Chlorobenzoyl)benzoyl chloride |

| Structure | Benzophenone scaffold with an ortho-acid chloride and para'-chloro substituent |

| Molecular Weight | 279.12 g/mol |

| CAS Number | 42156-76-3 |

| Primary Reactivity | Electrophilic Acyl Substitution (Friedel-Crafts), Nucleophilic Acyl Substitution |

| Storage | < 30°C, under Argon/Nitrogen (Moisture Sensitive) |

Mechanistic Insight:

The molecule possesses two electrophilic centers: the acid chloride carbonyl and the ketone carbonyl. However, the acid chloride is significantly more reactive toward nucleophiles. In the presence of Lewis acids (e.g.,

Synthetic Pathway Visualization

The following diagram illustrates the genesis of the reagent from Phthalic Anhydride and its subsequent conversion to 2-Chloroanthraquinone.

Figure 1: Synthetic workflow from raw materials to the anthraquinone core via the acid chloride intermediate.[2][3]

Experimental Protocols

Protocol A: Synthesis of the Reagent (Acid Chloride Formation)

Use this protocol if you are starting from the commercially available acid precursor (CAS: 85-56-3).

Rationale: Thionyl chloride (

-

Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and an inert gas inlet (

or -

Charging: Add 2-(4-chlorobenzoyl)benzoic acid (26.0 g, 100 mmol) and dry Toluene (100 mL).

-

Activation: Add Thionyl Chloride (14.3 g, 8.7 mL, 120 mmol) dropwise via a syringe or addition funnel. Add a catalytic amount of DMF (3-5 drops) to accelerate the formation of the Vilsmeier-Haack intermediate.

-

Reaction: Heat the suspension to reflux (approx. 110°C). The solid acid will dissolve as it converts to the acid chloride. Reflux for 2–3 hours until gas evolution ceases.[4]

-

Work-up: Cool to room temperature. Remove toluene and excess thionyl chloride under reduced pressure (rotary evaporator).

-

Result: The residue is 2-(4-Chlorobenzoyl)benzoyl chloride (typically a viscous oil or low-melting solid). It can be used directly in the next step without further purification.

Protocol B: Intramolecular Cyclization (Synthesis of 2-Chloroanthraquinone)

This is the primary industrial application of this scaffold.

Rationale: Strong acid catalysis generates the acylium ion necessary for ring closure.

-

Setup: Use a 250 mL RBF with mechanical stirring (viscosity increases significantly).

-

Acid Medium: Charge Concentrated Sulfuric Acid (

, 98%, 60 mL) or Oleum (20% free -

Addition: Slowly add the crude 2-(4-Chlorobenzoyl)benzoyl chloride (from Protocol A) to the acid over 30 minutes. Maintain temperature < 50°C during addition.

-

Cyclization: Heat the mixture to 130–140°C for 2 hours. The solution will turn deep red/brown as the anthraquinone forms.

-

Quench: Cool to room temperature. Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a yellow/beige solid.

-

Purification: Filter the solid. Wash with water (3 x 100 mL) until the filtrate is neutral. Wash once with dilute NaOH (to remove unreacted acid) and finally with water.

-

Drying: Dry in a vacuum oven at 80°C.

-

Yield: Expected yield 85–95%. mp: 208–210°C.

Protocol C: Intermolecular Acylation (Amide Synthesis)

For drug discovery applications requiring the benzophenone hinge.

Rationale: Schotten-Baumann conditions (biphasic) or anhydrous organic base conditions prevent hydrolysis of the acid chloride.

-

Solvent: Dissolve 2-(4-Chlorobenzoyl)benzoyl chloride (1.0 eq) in dry Dichloromethane (DCM) .

-

Nucleophile: In a separate flask, dissolve the target Amine (1.1 eq) and Triethylamine (1.5 eq) in DCM.

-

Coupling: Cool the amine solution to 0°C. Add the acid chloride solution dropwise.

-

Completion: Warm to room temperature and stir for 2 hours. Monitor by TLC or LC-MS.

-

Work-up: Wash with 1M HCl (to remove excess amine), then sat.

, then Brine. Dry over

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Hydrolysis of acid chloride | Ensure glassware is oven-dried. Use fresh |

| Incomplete Cyclization | Temperature too low | Friedel-Crafts cyclization requires high energy ( |

| Sticky Precipitate | Oleum concentration too high | Dilute the reaction mixture more slowly into ice. Use mechanical stirring to break up clumps. |

References

-

Synthesis of 2-Chloroanthraquinone via Cyclization: Source: U.S. Patent 4,045,456.[5] "Preparation of chloroanthraquinones." URL:

-

Friedel-Crafts Acylation Mechanisms: Source: LibreTexts Chemistry. "Alkylation and Acylation of Aromatic Rings." URL:[Link]

-

Properties of 2-(4-Chlorobenzoyl)benzoic acid (Precursor): Source: PubChem Compound Summary for CID 6734. URL:[Link]

-

Reaction of Benzoyl Chlorides with Amines: Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Acylation of Amines."[6] URL:[Link]

Sources

- 1. BENZOYL CHLORIDE,2-(4-CHLOROBENZOYL)- | 42156-76-3 [chemicalbook.com]

- 2. byjus.com [byjus.com]

- 3. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. Primary amines react with benzoyl chloride to give: (A) Benzamides (B - askIITians [askiitians.com]

Application Notes & Protocols: 2-(4-Chlorobenzoyl)benzoyl Chloride in the Synthesis of Heterocyclic Compounds

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of 2-(4-Chlorobenzoyl)benzoyl chloride as a pivotal precursor in the synthesis of pharmacologically significant heterocyclic scaffolds. This dual-functionalized reagent, featuring both a reactive acid chloride and a ketone moiety, serves as an exceptionally versatile building block for constructing complex molecular architectures. The following notes detail its application in the synthesis of quinazolinones and benzodiazepines, focusing on the underlying reaction mechanisms, step-by-step experimental procedures, and critical process considerations. By grounding these protocols in established chemical principles, this document aims to provide a robust and reproducible framework for laboratory application.

Reagent Profile and Safety Considerations

Chemical Structure and Properties

2-(4-Chlorobenzoyl)benzoyl chloride is a derivative of 2-benzoylbenzoic acid (BBA), where the carboxylic acid has been converted to a highly reactive acyl chloride. This structure is primed for electrophilic reactions, making it an excellent starting point for building fused heterocyclic systems.

| Property | Value |

| IUPAC Name | 2-(4-chlorobenzoyl)benzoyl chloride |

| Molecular Formula | C₁₄H₈Cl₂O₂ |

| Molecular Weight | 279.12 g/mol |

| Appearance | Typically a solid or oil |

| Key Reactive Sites | 1. Acyl Chloride (-COCl)2. Ketone (C=O) |

Preparation of the Reagent

The title compound is most commonly prepared from its corresponding carboxylic acid, 2-(4-chlorobenzoyl)benzoic acid. The synthesis of the acid precursor is typically achieved via a Friedel-Crafts acylation of chlorobenzene with phthalic anhydride.[1][2]

The subsequent conversion to the acid chloride is a standard procedure involving reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4]

-